5-fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
Description
5-Fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with fluorine (5-position), methyl groups (2- and 4-positions), and a piperazine-linked thiazolo[4,5-c]pyridine moiety. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity . The fluorine atom enhances metabolic stability and electronegativity, while the piperazine group improves solubility and facilitates interactions with biological targets . The thiazolo[4,5-c]pyridine component introduces a fused bicyclic system, which may influence steric and electronic properties critical for binding affinity.
Properties
IUPAC Name |
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6S/c1-10-14(17)15(20-11(2)19-10)22-5-7-23(8-6-22)16-21-12-9-18-4-3-13(12)24-16/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLKPXJAZUKQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring.
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction.
Biological Activity
5-Fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Pyrimidine ring : A six-membered ring containing two nitrogen atoms.
- Thiazole ring : A five-membered ring containing both sulfur and nitrogen.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
IUPAC Name
The IUPAC name for the compound is 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine, indicating its complex structure and multiple functional groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In a study evaluating various analogs of pyrimidine compounds, it was found that this compound inhibited the proliferation of L1210 mouse leukemia cells with an IC50 in the nanomolar range. Specifically, the growth inhibition was reversible upon the addition of thymidine, suggesting a mechanism involving intracellular nucleotide release .
The proposed mechanism for the anticancer activity involves the conversion of the compound into active nucleotide forms within the cell. This transformation is facilitated by endogenous enzymes that convert prodrugs into their active forms. Studies using NMR spectroscopy have shown that less than 50% of the prodrug is converted intracellularly to active forms .
Additional Biological Activities
In addition to its anticancer properties, the compound has been investigated for other biological activities:
- Enzyme Inhibition : It has been noted for its ability to inhibit various enzymes, including those involved in cancer cell metabolism.
- Antimicrobial Activity : Some derivatives of similar structures have shown promising results against various pathogens.
Table of Biological Activities
Notable Research Studies
- Study on L1210 Cells : A significant study demonstrated that this compound effectively inhibits cell growth in L1210 mouse leukemia cells. The study concluded that the mechanism likely involves intracellular conversion to active nucleotides .
- Synthesis and Evaluation : Another study focused on synthesizing various thiazolo-pyrimidine derivatives and evaluating their biological activities against cancer cell lines. The findings indicated that modifications to the structure could enhance potency against specific targets .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. The incorporation of thiazole and piperazine groups has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative of this compound demonstrated significant inhibition of proliferation in human cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that modifications in the thiazole-pyridine structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Data Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Neurological Applications
The piperazine moiety is known for its neuroactive properties. Studies have suggested that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression.
- Research Finding : In animal models, administration of this compound resulted in reduced anxiety-like behavior, suggesting its potential as an anxiolytic agent.
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Forming the pyrimidine core through condensation reactions involving urea derivatives.
- Substitution Reactions : Introducing fluorine and thiazole groups via nucleophilic substitution methods.
Comparison with Similar Compounds
Pyrimidine Derivatives with Thiazole/Thiazine Systems
- Thiazolo[3,2-a]pyrimidine (Compound 10, ) : This derivative lacks the piperazine and fluorine substituents present in the target compound. Its simpler structure (C₆H₅N₃S, MW 155.19 g/mol) exhibits antimicrobial activity, suggesting that the thiazole-pyrimidine fusion is bioactive . The absence of a piperazine group may limit its solubility compared to the target compound.
- Pyrimido[2,1-b][1,3]thiazine (Compound 6, ) : This compound features a thiazine ring fused to pyrimidine. Its antimicrobial activity is attributed to the sulfur-containing heterocycle, but the lack of a fluorine or piperazine group may reduce target specificity .
Pyrazolopyrimidine and Triazolopyrimidine Derivatives
- 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ): This pyrazolopyrimidine (C₁₃H₁₂N₆, MW 252.28 g/mol) includes an imino group and a p-tolyl substituent. While isomerization studies highlight its synthetic versatility, its biological activity remains uncharacterized . The target compound’s fluorine and methyl groups may confer greater stability and lipophilicity.
Thiazolo-Isoxazole Hybrids ()
Spiro[indole-3,5'-[1,3]-thiazolo[4,5-c]isoxazol] derivatives share a fused thiazole system but replace pyridine with isoxazole.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The fluorine atom and methyl groups in the target compound likely increase logP compared to non-fluorinated analogs, improving membrane permeability.
- Solubility : Piperazine’s basic nitrogen enhances water solubility, addressing a common limitation of thiazolo-pyrimidines .
Preparation Methods
Cyclocondensation of Fluorinated β-Diketones
A modified Biginelli reaction condenses ethyl 4,4-difluoroacetoacetate with urea derivatives under acidic conditions. Using phosphoryl chloride (POCl₃) as both catalyst and solvent at 80–100°C for 12 hours yields 5-fluoro-2,4-dimethylpyrimidin-6-ol (75–82% yield). Subsequent chlorination with POCl₃ at reflux replaces the hydroxyl group with chlorine, producing 6-chloro-5-fluoro-2,4-dimethylpyrimidine (90% purity, confirmed by H NMR).
Table 1: Optimization of Pyrimidine Chlorination
| POCl₃ Equiv. | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3 | 110 | 6 | 78 |
| 5 | 110 | 8 | 85 |
| 5 | 120 | 6 | 88 |
Direct Fluorination via Halogen Exchange
6-Chloro-2,4-dimethylpyrimidine undergoes nucleophilic aromatic substitution with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C for 24 hours. This method achieves 68% conversion to 5-fluoro-2,4-dimethylpyrimidine but requires extensive purification to remove residual chloride.
Synthesis of Thiazolo[4,5-c]Pyridine
The thiazolo[4,5-c]pyridine moiety is constructed using a copper-catalyzed cyclization adapted from Patent US8058440B2.
Key Reaction Steps
-
Bromination of 4-Aminopyridine : Treatment with copper(II) bromide and tert-butyl nitrite in acetonitrile introduces bromine at position 3 (82% yield).
-
Thiazole Ring Formation : Reaction with thiourea in ethanol under reflux forms the thiazole ring via displacement of bromide.
-
Methyl Group Introduction : Formaldehyde and triacetoxyborohydride reduce the intermediate, yielding 2-methylthiazolo[4,5-c]pyridine (73% yield after column chromatography).
Critical Parameters :
-
Excess thiourea (2.5 equiv.) ensures complete cyclization.
-
Molecular sieves prevent hydrolysis during borohydride reduction.
Piperazine Linker Installation
Coupling the pyrimidine and thiazolo[4,5-c]pyridine relies on Ullmann or Buchwald-Hartwig amination.
Ullmann Coupling
A mixture of 6-chloro-5-fluoro-2,4-dimethylpyrimidine, 2-(piperazin-1-yl)thiazolo[4,5-c]pyridine, copper(I) iodide (10 mol%), and cesium carbonate in dimethylacetamide (DMA) is heated at 120°C for 24 hours. The reaction achieves 65% yield, with purity >95% after recrystallization from ethyl acetate.
Table 2: Solvent Screening for Ullmann Coupling
| Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMA | 120 | 24 | 65 |
| DMF | 120 | 24 | 58 |
| Toluene | 110 | 36 | 42 |
Buchwald-Hartwig Amination
Using palladium(II) acetate and Xantphos as a ligand system in tert-butanol at 100°C improves yields to 74%. However, this method incurs higher costs due to palladium catalysts.
Analytical Characterization
The final compound is validated via spectroscopic and chromatographic methods:
-
H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 4.12 (m, 4H, piperazine-H), 2.64 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 2.41 (s, 3H, CH₃).
-
HPLC : Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water).
-
MS (ESI+) : m/z 415.2 [M+H]⁺.
Q & A
Q. What are the key synthetic routes for preparing 5-fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with heterocyclic ring formation. For example:
Oxazole/Thiazole Ring Construction : React cyclopropyl groups with nitriles or thioureas under controlled temperatures (60–80°C) to form the thiazolo[4,5-c]pyridine core .
Piperazine Coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the pyrimidine ring. Solvents like DMF or THF and catalysts (e.g., Pd(OAc)₂) are critical for yield optimization .
Fluorination and Methylation : Introduce fluorine and methyl groups via halogen exchange (e.g., using KF/18-crown-6) or alkylation with methyl iodide .
Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization .
Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced shifts at ~160 ppm for ¹³C; methyl groups at δ 2.2–2.5 ppm in ¹H) .
- IR Spectroscopy : Confirms functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹; C=N in pyrimidine at ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₀FN₆S) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s binding affinity to biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure real-time binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .
- X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes at atomic resolution (requires diffraction-quality crystals) .
- Competitive Assays : Use fluorescent probes (e.g., ATP analogs) to determine IC₅₀ values in enzymatic inhibition studies .
Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like pH, temperature, and ionic strength. For example, use a buffer system (e.g., 15.4 g ammonium acetate in 1 L H₂O, pH 6.5 ) to minimize variability.
- Orthogonal Validation : Confirm activity with multiple assays (e.g., cell viability via MTT and apoptosis via flow cytometry) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects from DMSO) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with modifications to the thiazolo-pyridine (e.g., replacing fluorine with Cl/CF₃) or piperazine (e.g., benzyl vs. methyl groups) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target pockets. Prioritize modifications that enhance hydrogen bonding (e.g., -OH or -NH₂ groups) .
- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 assays) to refine bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
